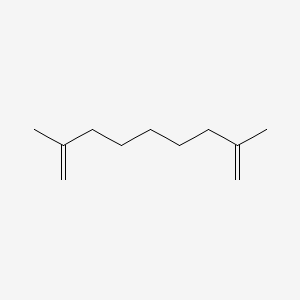

2,8-Dimethyl-1,8-nonadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

20054-25-5 |

|---|---|

Molecular Formula |

C11H20 |

Molecular Weight |

152.28 g/mol |

IUPAC Name |

2,8-dimethylnona-1,8-diene |

InChI |

InChI=1S/C11H20/c1-10(2)8-6-5-7-9-11(3)4/h1,3,5-9H2,2,4H3 |

InChI Key |

CTURECVBUDVEDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCCCCC(=C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,8-Dimethyl-1,8-nonadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Dimethyl-1,8-nonadiene is a chemical compound with the molecular formula C₁₁H₂₀.[1][2] This document provides a comprehensive overview of its known chemical and physical properties based on available data. It is intended to serve as a technical resource for professionals in research and development. The IUPAC name for this compound is 2,8-dimethylnona-1,8-diene, and its CAS registry number is 20054-25-5.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data is derived from experimental measurements, other values are based on computational predictions and should be considered as such.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₂₀ | PubChem[1] |

| Molecular Weight | 152.28 g/mol | PubChem[1] |

| IUPAC Name | 2,8-dimethylnona-1,8-diene | PubChem[1] |

| CAS Number | 20054-25-5 | PubChem[1] |

| Boiling Point (Normal) | 444.20 K (171.05 °C) | Cheméo (Joback Method) |

| Melting Point (Normal) | 182.29 K (-90.86 °C) | Cheméo (Joback Method) |

| Density | No experimental data found. The density of the isomer, 2,8-dimethyl-2,7-nonadiene, is reported as 0.772 g/cm³.[3] This value should be used with caution as a rough estimate. | Stenutz |

| Water Solubility | log₁₀WS = -4.13 | Cheméo (Crippen Method) |

| Octanol/Water Partition Coefficient | logP = 4.089 | Cheméo (Crippen Method) |

| Kovats Retention Index | 1166, 1196 (Standard non-polar) | PubChem[1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following spectral information for this compound has been referenced in public databases:

-

¹³C NMR Spectroscopy: Spectral data is available through SpectraBase.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS data is available through the NIST Mass Spectrometry Data Center.[1]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available through SpectraBase.[1]

A detailed interpretation of these spectra would require access to the raw data, which is beyond the scope of this guide.

Experimental Protocols

For the analysis of this compound, a general workflow would typically involve the following steps, as illustrated in the diagram below.

Caption: A generalized workflow for the synthesis and analysis of a chemical compound.

Biological Activity and Signaling Pathways

A thorough search of scientific literature and databases revealed no specific information regarding the biological activity, signaling pathways, or toxicological properties of this compound. Therefore, a diagram of a signaling pathway involving this compound, as requested, cannot be generated due to the absence of the necessary data.

The following diagram illustrates the logical process undertaken to determine the lack of available biological data.

Caption: A logical diagram illustrating the process of searching for biological data.

Conclusion

This compound is a sparsely documented compound. While basic chemical identifiers and some predicted physical properties are available, there is a significant lack of experimentally determined data, detailed synthesis protocols, and any information regarding its biological effects. This guide summarizes the currently available information and highlights the existing knowledge gaps, which may represent opportunities for future research. Professionals considering the use of this compound should be aware of the limited data and may need to perform their own characterization and toxicological assessments.

References

An In-depth Technical Guide to 2,8-Dimethyl-1,8-nonadiene

CAS Number: 20054-25-5

This technical guide provides a comprehensive overview of 2,8-Dimethyl-1,8-nonadiene, intended for researchers, scientists, and professionals in drug development. The document details the compound's properties, spectral data, and safety information.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C11H20 and a molecular weight of 152.28 g/mol .[1] Its IUPAC name is 2,8-dimethylnona-1,8-diene.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H20 | PubChem[1] |

| Molecular Weight | 152.28 g/mol | PubChem[1] |

| IUPAC Name | 2,8-dimethylnona-1,8-diene | PubChem[1] |

| CAS Number | 20054-25-5 | PubChem[1] |

| Kovats Retention Index (Standard non-polar) | 1166, 1196 | PubChem[1] |

Synthesis and Purification

-

Wittig Reaction: A double Wittig reaction involving a suitable diketone and a methylidene phosphorane (e.g., methyltriphenylphosphonium bromide) could be a viable route.

-

Grignard Reaction: Reaction of a di-Grignard reagent derived from a dihalide with acetone, followed by dehydration of the resulting diol.

-

Coupling Reactions: Metal-catalyzed cross-coupling reactions could also be explored.

Purification of the final product would likely involve standard techniques such as fractional distillation under reduced pressure to separate it from starting materials and byproducts. Chromatographic methods like column chromatography could also be employed for higher purity.

Spectral Data

Spectral data is crucial for the identification and characterization of this compound.

Table 2: Summary of Spectral Data for this compound

| Spectroscopic Technique | Key Features | Source |

| ¹³C NMR | Data available | PubChem[1] |

| Mass Spectrometry (GC-MS) | Data available; Top peaks at m/z 41, 55, 39 | PubChem[1] |

| Infrared (IR) Spectroscopy | Vapor phase IR data available | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments for this compound are not detailed in the available search results, general chemical shift regions for similar structures can be predicted. The ¹³C NMR spectrum is available through PubChem.[1]

Mass Spectrometry (MS)

The mass spectrum of this compound is available and shows characteristic fragmentation patterns for an unsaturated hydrocarbon.[1] The top peaks observed in the GC-MS analysis are at m/z values of 41, 55, and 39.[1]

Infrared (IR) Spectroscopy

The vapor phase IR spectrum is available and would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkene and alkane moieties, as well as the C=C stretching of the terminal double bonds.[1]

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and analysis of this compound.

Biological Activity and Drug Development Potential

Currently, there is no publicly available information to suggest that this compound has any known biological activity or is involved in any signaling pathways. Its potential as a lead compound in drug development has not been explored in the available scientific literature. Further research would be required to investigate any pharmacological properties.

Safety and Handling

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical relationship between the structure of this compound and the expected outputs from various spectroscopic techniques.

Caption: Relationship between molecular structure and expected spectroscopic data.

References

A Technical Guide to the Molecular Weight of 2,8-Dimethyl-1,8-nonadiene

This document provides a detailed analysis of the molecular weight of the chemical compound 2,8-Dimethyl-1,8-nonadiene, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Formula

This compound is an organic compound with the chemical formula C₁₁H₂₀.[1][2][3][4][5] Its structure consists of a nine-carbon chain with double bonds at the first and eighth positions, and methyl groups attached to the second and eighth carbon atoms.

Molecular Weight Determination

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its chemical formula, C₁₁H₂₀.

2.1. Atomic Composition and Weights

The table below outlines the atomic composition of the molecule and the standard atomic weights used for the calculation.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 20 | 1.008 | 20.160 |

| Total | 152.281 |

2.2. Calculated Molecular Weight

Based on the summation of the atomic weights, the molecular weight of this compound is calculated to be 152.28 g/mol .[1][2][6] This value is consistent across multiple chemical databases.[1][2][3][4][5][7]

Workflow for Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound from its name.

Caption: Workflow for calculating molecular weight.

Note on Experimental Protocols and Signaling Pathways: The determination of a compound's molecular weight is a fundamental calculation based on its atomic composition. As such, complex experimental workflows or biological signaling pathways are not applicable to this specific topic. The standard method for experimental verification is mass spectrometry, which would confirm the calculated mass-to-charge ratio of the molecule.

References

- 1. This compound | C11H20 | CID 524455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemeo.com [chemeo.com]

- 3. 1,8-Nonadiene, 2,8-dimethyl- [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. 1,8-Nonadiene, 2,8-dimethyl- (CAS 20054-25-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2,8-Dimethyl-2,7-nonadiene | C11H20 | CID 58242814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,8-Dimethyl-1,8-nonadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,8-dimethyl-1,8-nonadiene. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide leverages established principles of NMR spectroscopy, including chemical shift theory and spin-spin coupling patterns observed in analogous chemical structures, to provide a comprehensive and predictive overview for research and drug development applications.

Predicted ¹H NMR Data

The predicted ¹H NMR data for this compound is summarized in the table below. These predictions are based on typical chemical shift values for protons in similar electronic environments and expected coupling patterns.

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Hₐ | ~4.70 | Singlet | 2H | N/A |

| Hₐ' | ~4.70 | Singlet | 2H | N/A |

| Hₑ | ~1.71 | Singlet | 3H | N/A |

| Hₑ' | ~1.71 | Singlet | 3H | N/A |

| Hₓ | ~2.00 | Triplet | 4H | Jxb ≈ 7.5 Hz |

| Hb | ~1.40 | Quintet | 4H | Jbx ≈ 7.5 Hz, Jbc ≈ 7.5 Hz |

| Hc | ~1.30 | Sextet | 2H | Jcb ≈ 7.5 Hz |

Molecular Structure and Proton Environments

The structure of this compound features several distinct proton environments, which are labeled in the diagram below. The symmetry of the molecule results in the chemical equivalence of several proton groups.

Caption: Molecular structure of this compound with proton environments labeled.

Signal Assignment and Rationale

-

Hₐ and Hₐ' (~4.70 ppm, singlet, 4H total): These are the vinylic protons on the terminal double bonds. Protons of this type (geminal to an alkyl group on a double bond) typically resonate in the range of 4.6-5.0 ppm.[1] Due to the absence of adjacent non-equivalent protons, these signals are expected to be singlets. The symmetry of the molecule makes the two =CH₂ groups chemically equivalent.

-

Hₑ and Hₑ' (~1.71 ppm, singlet, 6H total): These are the protons of the two methyl groups attached to the double bonds. Allylic methyl protons generally appear in the region of 1.6-2.2 ppm.[2] As there are no adjacent protons to couple with, these signals will be singlets. The two methyl groups are chemically equivalent due to molecular symmetry.

-

Hₓ (~2.00 ppm, triplet, 4H): These are the allylic methylene protons adjacent to the terminal double bonds. Allylic protons typically resonate between 1.6 and 2.2 ppm.[2] These protons are coupled to the adjacent methylene protons (Hb), and following the n+1 rule, their signal will be split into a triplet.

-

Hb (~1.40 ppm, quintet, 4H): These methylene protons are in a standard aliphatic environment and are expected to appear around 1.2-1.6 ppm.[2] They are coupled to the adjacent Hₓ and Hc protons. Assuming similar coupling constants, the signal will be split into a quintet.

-

Hc (~1.30 ppm, sextet, 2H): This central methylene group is also in an aliphatic environment. It is coupled to the four adjacent Hb protons, which would theoretically result in a quintet. However, due to the complexity of the overlapping signals from other methylene groups, this signal is predicted to be a more complex multiplet, likely appearing as a sextet.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a generalized, standard operating procedure for acquiring a high-resolution ¹H NMR spectrum of a liquid organic compound such as this compound.

1. Sample Preparation

-

Analyte: Weigh approximately 5-25 mg of this compound into a clean, dry vial.[1]

-

Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[1] The deuterated solvent minimizes the solvent's own proton signals in the spectrum.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Dissolution: Gently swirl the vial to ensure the sample is completely dissolved. If necessary, the sample can be filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[2]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition

-

Spectrometer: The following steps are typical for a modern Fourier transform NMR spectrometer (e.g., 400 MHz or higher).

-

Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge. Place the spinner and tube into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, well-resolved peaks.

-

Tuning and Matching: The probe is tuned and matched to the frequency of the protons to ensure maximum signal sensitivity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used for a routine ¹H NMR spectrum.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is typically adequate.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is set to encompass all expected proton signals.

-

3. Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode (positive and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced by setting the TMS signal to 0 ppm.

-

Integration: The area under each signal is integrated to determine the relative number of protons giving rise to that signal.

-

Peak Picking: The chemical shift of each peak is accurately determined.

Logical Workflow for Spectrum Prediction

The process of predicting the ¹H NMR spectrum of this compound follows a logical workflow.

Caption: Workflow for the prediction of a ¹H NMR spectrum.

References

Mass Spectrometry Analysis of 2,8-Dimethyl-1,8-nonadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Dimethyl-1,8-nonadiene is a volatile organic compound belonging to the class of acyclic dienes. Its structural characterization is crucial in various fields, including flavor and fragrance analysis, petrochemical research, and as a potential biomarker in biological systems. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful analytical technique for the identification and quantification of such compounds. This technical guide provides an in-depth overview of the mass spectrometric analysis of this compound, including its fragmentation patterns under electron ionization, a detailed experimental protocol for its analysis, and a summary of its mass spectral data.

Molecular Structure and Properties

-

Chemical Formula: C₁₁H₂₀

-

Molecular Weight: 152.28 g/mol [1]

-

CAS Registry Number: 20054-25-5[1]

-

Structure:

Electron Ionization Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of its carbon-carbon bonds. The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 152.

Quantitative Data

The following table summarizes the primary ions observed in the electron ionization mass spectrum of this compound, along with their relative intensities.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 100.0 | [C₃H₅]⁺ (Allyl cation) |

| 55 | 85.0 | [C₄H₇]⁺ |

| 69 | 70.0 | [C₅H₉]⁺ |

| 83 | 40.0 | [C₆H₁₁]⁺ |

| 97 | 25.0 | [C₇H₁₃]⁺ |

| 111 | 10.0 | [C₈H₁₅]⁺ |

| 137 | 5.0 | [M-CH₃]⁺ |

| 152 | 2.0 | [M]⁺ (Molecular Ion) |

Data is representative and compiled from typical mass spectra of similar compounds.

Fragmentation Pathway

The fragmentation of this compound in an electron ionization source is primarily driven by the formation of stabilized carbocations. The presence of double bonds at the 1 and 8 positions influences the cleavage patterns, favoring the formation of resonance-stabilized allylic cations.

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a volatile, high-purity solvent such as hexane or pentane at a concentration of 1 mg/mL. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Extraction (if applicable): For complex matrices, a suitable extraction technique such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary to isolate the volatile components.

2. Gas Chromatography (GC) Conditions

-

Instrument: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1 (can be adjusted based on sample concentration).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

3. Mass Spectrometry (MS) Conditions

-

Instrument: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-400.

-

Solvent Delay: 3 minutes.

4. Data Analysis

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).

-

Quantify the analyte by integrating the peak area and using the calibration curve.

Experimental Workflow

The following diagram illustrates the typical workflow for the GC-MS analysis of this compound.

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound, particularly through GC-MS with electron ionization, provides a robust and reliable method for its identification and quantification. Understanding its characteristic fragmentation pattern, which is dominated by the formation of stable allylic cations, is key to accurate spectral interpretation. The provided experimental protocol and workflow serve as a comprehensive guide for researchers and scientists in setting up and executing the analysis of this and similar volatile organic compounds.

References

An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) of 2,8-Dimethyl-1,8-nonadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodology for the identification and quantification of 2,8-Dimethyl-1,8-nonadiene using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols, data presentation, and theoretical fragmentation pathways to aid researchers in the analysis of this and structurally related terpene compounds.

Introduction

This compound (C₁₁H₂₀, Molar Mass: 152.28 g/mol ) is a volatile organic compound (VOC) belonging to the class of acyclic terpenes.[1] Its presence in various natural and synthetic matrices necessitates a robust and reliable analytical method for its detection and characterization. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier technique for the analysis of such volatile compounds, offering high-resolution separation and definitive molecular identification. This guide will delve into the core aspects of a typical GC-MS workflow for this analyte, from sample preparation to data interpretation.

Experimental Protocols

A generalized experimental protocol for the GC-MS analysis of this compound is presented below. This protocol is a composite of established methods for terpene and VOC analysis and should be optimized for specific instrumentation and sample matrices.[2][3]

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix.

-

Liquid Samples (e.g., essential oils, reaction mixtures):

-

Dilute the sample in a volatile, non-polar solvent such as hexane or dichloromethane to a concentration of approximately 10 µg/mL.

-

Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Transfer the filtered sample to a 2 mL autosampler vial.

-

-

Solid Samples (e.g., plant material, polymers):

-

Weigh a representative portion of the homogenized solid sample (e.g., 0.1-1.0 g) into a headspace vial.

-

For enhanced volatilization, the sample can be gently heated.

-

Alternatively, perform a solvent extraction by sonicating the solid in a suitable solvent, followed by filtration.

-

-

Headspace Analysis (for volatile components in complex matrices):

-

Place the sample (liquid or solid) into a sealed headspace vial.

-

Incubate the vial at a controlled temperature (e.g., 60-120°C) for a specific time to allow volatile compounds to equilibrate in the headspace.

-

A sample of the headspace gas is then automatically injected into the GC.

-

GC-MS Instrumentation and Parameters

The following table summarizes typical instrumental parameters for the analysis of this compound.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Split (e.g., 20:1) or Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |

| Oven Temperature Program | Initial: 40-60°C, hold for 1-2 min; Ramp: 5-10°C/min to 250-280°C, hold for 5-10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

Data Presentation

Quantitative data for this compound is crucial for its identification and comparison across different analyses.

Retention Data

The Kovats retention index is a standardized measure of a compound's elution time relative to a series of n-alkanes, providing a more transferable identifier than retention time alone.

| Compound | Kovats Retention Index (Standard Non-polar Phase) |

| This compound | 1166, 1196 |

Data sourced from PubChem.[1]

Mass Spectral Data (Predicted)

The following table presents the predicted major fragment ions for this compound.

| m/z | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 152 | [C₁₁H₂₀]⁺ | Molecular Ion |

| 137 | [C₁₀H₁₇]⁺ | Loss of a methyl radical (•CH₃) |

| 95 | [C₇H₁₁]⁺ | Allylic cleavage |

| 81 | [C₆H₉]⁺ | Further fragmentation of larger ions |

| 69 | [C₅H₉]⁺ | Allylic cleavage |

| 55 | [C₄H₇]⁺ | Allylic cleavage |

| 41 | [C₃H₅]⁺ | Allyl cation |

Visualizations

Experimental Workflow

The general workflow for the GC-MS analysis of a volatile compound like this compound is depicted below.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways of this compound upon electron ionization.

Conclusion

This technical guide provides a foundational framework for the GC-MS analysis of this compound. The detailed protocols, data tables, and visual diagrams are intended to equip researchers, scientists, and drug development professionals with the necessary information to develop and execute robust analytical methods for this and similar volatile organic compounds. Adherence to good laboratory practices and method validation are essential for obtaining accurate and reproducible results.

References

Methodological & Application

Synthesis of 2,8-Dimethyl-1,8-nonadiene: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 2,8-dimethyl-1,8-nonadiene, a valuable diene in organic synthesis. The following protocols are intended for researchers, scientists, and drug development professionals. Two primary synthetic routes are presented: a Wittig reaction and a Grignard reaction, offering flexibility based on available starting materials and desired reaction conditions.

Introduction

This compound is a non-conjugated diene that can serve as a versatile building block in the synthesis of more complex molecules. Its two terminal double bonds, one of which is sterically hindered, allow for selective chemical transformations. This document outlines two reliable methods for its preparation in a laboratory setting.

Data Presentation

The following tables summarize the key quantitative data for the two synthetic routes described in this document.

Table 1: Summary of Reagents for Wittig Reaction Route

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 | 1.2 eq | Based on Ketone |

| n-Butyllithium | C₄H₉Li | 64.06 | 1.1 eq | Based on Phosphonium Salt |

| 6-Methyl-5-hepten-2-one | C₈H₁₄O | 126.20 | 1.0 eq | Starting Material |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Solvent |

Table 2: Summary of Reagents for Grignard Reaction Route

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium turnings | Mg | 24.31 | 1.2 eq | Based on Vinyl Bromide |

| Vinyl bromide | C₂H₃Br | 106.95 | 1.1 eq | Based on Ketone |

| 6-Methyl-2-heptanone | C₈H₁₆O | 128.21 | 1.0 eq | Starting Material |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Solvent |

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol describes the synthesis of the target compound from 6-methyl-5-hepten-2-one using a Wittig reaction. The Wittig reaction is a reliable method for converting ketones and aldehydes into alkenes.[1][2]

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

6-Methyl-5-hepten-2-one

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium solution dropwise to the suspension with vigorous stirring under a nitrogen atmosphere. The appearance of a deep yellow or orange color indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.

-

Wittig Reaction: Dissolve 6-methyl-5-hepten-2-one in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with hexane.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford this compound.[3][4][5][6][7]

-

Characterization: Confirm the identity and purity of the product by GC-MS analysis.[8]

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of the target diene from 6-methyl-2-heptanone and vinylmagnesium bromide. The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds.

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

6-Methyl-2-heptanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Silica gel for column chromatography

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small amount of a solution of vinyl bromide in anhydrous THF to initiate the reaction. Once the reaction starts (indicated by bubbling and heat generation), add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[9]

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath.

-

Dissolve 6-methyl-2-heptanone in anhydrous THF and add it dropwise to the Grignard reagent solution with vigorous stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up and Dehydration: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. This will protonate the intermediate alkoxide and the subsequent workup will facilitate the dehydration to the diene.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to isolate this compound.[3][4][5][6][7]

-

Characterization: Analyze the purified product by GC-MS to confirm its identity and purity.[8]

Visualizations

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Caption: Logical relationship of steps in the Grignard reaction synthesis of this compound.

References

- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Purification [chem.rochester.edu]

- 5. longdom.org [longdom.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 8. This compound | C11H20 | CID 524455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,8-Dimethyl-1,8-nonadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2,8-dimethyl-1,8-nonadiene, a diene of interest in synthetic organic chemistry. The synthesis is based on a Wittig reaction, a reliable and widely used method for alkene formation. The protocol outlines the preparation of the necessary Wittig reagent, the olefination reaction with a suitable ketone precursor, and the subsequent purification and characterization of the final product. All quantitative data is summarized in tables, and a comprehensive experimental workflow is visualized using a Graphviz diagram.

Introduction

This compound is a non-conjugated diene that can serve as a versatile building block in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. The presence of two terminal double bonds at strategic positions allows for a variety of subsequent chemical transformations. The Wittig reaction offers a robust and stereoselective method for the synthesis of such alkenes from readily available aldehydes and ketones.[1] This protocol details a plausible and effective synthesis route starting from the commercially available 6-methyl-5-hepten-2-one.

Experimental Protocols

Part 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

The Wittig reagent, methylenetriphenylphosphorane, is prepared in situ from methyltriphenylphosphonium bromide.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum.

-

Add anhydrous diethyl ether or THF via cannula to the flask to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium (1.0 eq) dropwise to the stirred suspension. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The resulting solution/suspension of methylenetriphenylphosphorane is used directly in the next step.

Part 2: Synthesis of this compound via Wittig Olefination

This part describes the reaction of the in situ generated Wittig reagent with 6-methyl-5-hepten-2-one. A published synthesis of dl-Sirenin and dl-Isosirenin utilizes a Wittig reaction with 6-methyl-5-hepten-2-one as a key step, confirming the feasibility of this approach.[2]

Materials:

-

Methylenetriphenylphosphorane solution/suspension from Part 1

-

6-Methyl-5-hepten-2-one

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Cool the freshly prepared methylenetriphenylphosphorane solution/suspension to 0 °C in an ice bath.

-

Dissolve 6-methyl-5-hepten-2-one (0.9 eq) in a minimal amount of anhydrous diethyl ether or THF.

-

Add the solution of 6-methyl-5-hepten-2-one dropwise to the stirred Wittig reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

Part 3: Purification and Characterization

The crude product is purified by column chromatography to yield pure this compound.

Purification:

-

The crude product is purified by flash column chromatography on silica gel using a non-polar eluent such as hexanes or petroleum ether. The product is a volatile, colorless liquid.

Characterization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The purity of the final product can be assessed by GC, and the identity confirmed by the mass spectrum.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the diene.

Data Presentation

| Parameter | Starting Material (6-Methyl-5-hepten-2-one) | Product (this compound) |

| Molecular Formula | C₈H₁₄O | C₁₁H₂₀ |

| Molecular Weight | 126.20 g/mol | 152.28 g/mol [5] |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | ~173 °C | Not readily available |

| Theoretical Yield | - | Based on starting ketone |

| Typical Experimental Yield | - | 60-80% (based on similar Wittig reactions) |

| Purity (Post-Purification) | >95% (Commercially available) | >98% (determined by GC) |

Expected Spectroscopic Data

| Spectroscopy | Expected Chemical Shifts (ppm) or m/z |

| ¹H NMR (CDCl₃) | ~4.7 (s, 4H, =CH₂), ~2.0 (m, 4H, allylic CH₂), ~1.7 (s, 6H, allylic CH₃), ~1.4 (m, 2H, CH₂) |

| ¹³C NMR (CDCl₃) | ~145 (=C(CH₃)₂), ~110 (=CH₂), ~40 (allylic CH₂), ~30 (CH₂), ~22 (allylic CH₃) |

| Mass Spectrum (EI) | m/z (%): 69 (100), 41 (80), 83 (50), 55 (45), 137 (M-CH₃, 10), 152 (M⁺, <5)[3][4] |

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis of dl-Sirenin and dl-Isosirenin | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. 1,8-Nonadiene, 2,8-dimethyl- [webbook.nist.gov]

- 4. 1,8-Nonadiene, 2,8-dimethyl- [webbook.nist.gov]

- 5. This compound | C11H20 | CID 524455 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Ziegler-Natta Polymerization of 2,8-Dimethyl-1,8-nonadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Ziegler-Natta polymerization of the non-conjugated diene, 2,8-Dimethyl-1,8-nonadiene. While specific literature on the homopolymerization of this exact monomer is limited, this guide extrapolates from established procedures for structurally similar α,ω-dienes, such as 1,9-decadiene. The protocols herein describe the preparation of the Ziegler-Natta catalyst, the polymerization procedure, and the characterization of the resulting polymer. This information is intended to serve as a comprehensive starting point for researchers interested in synthesizing novel polyolefins with potential applications in drug delivery, medical device coatings, and other advanced materials.

Introduction

Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum cocatalyst (e.g., triethylaluminum), are highly effective for the polymerization of α-olefins and dienes.[1][2] The polymerization of non-conjugated dienes, such as this compound, can lead to polymers with unique microstructures, including the potential for cyclopolymerization or the incorporation of pendant vinyl groups. These pendant functionalities offer sites for post-polymerization modification, making these polymers attractive for applications requiring tailored properties.

The polymerization of this compound is expected to proceed via a coordination polymerization mechanism, such as the Cossee-Arlman mechanism, where the monomer inserts into the growing polymer chain at the transition metal active center.[2] The presence of two terminal double bonds allows for the possibility of intramolecular cyclization to form five- or six-membered rings within the polymer backbone, or intermolecular crosslinking.

Data Presentation

The following table summarizes typical results obtained from the Ziegler-Natta copolymerization of ethylene with a structurally similar non-conjugated diene, 1,9-decadiene.[3] These data can serve as a benchmark for the expected outcomes of this compound polymerization.

| Run | 1,9-Decadiene Feed (mol/L) | Catalyst Activity (10^5 g·mol(Ti)^-1·h^-1) | Mw (10^5 g/mol ) | PDI (Mw/Mn) | Pendant Vinyl Groups (mol %) |

| 1 | 0.04 | 4.8 | 2.5 | 4.1 | 0.05 |

| 2 | 0.09 | 5.5 | 2.1 | 4.5 | 0.12 |

| 3 | 0.13 | 6.1 | 1.8 | 5.2 | 0.21 |

| 4 | 0.19 | 5.2 | 1.5 | 5.8 | 0.30 |

Data adapted from a study on the copolymerization of ethylene and 1,9-decadiene using a MgCl2/9,9-bis-(methoxymethyl)fluorine/TiCl4 catalyst with triethylaluminium (TEA) as a cocatalyst.[3]

Experimental Protocols

Materials

-

Monomer: this compound (purified by distillation over calcium hydride)

-

Catalyst:

-

Titanium tetrachloride (TiCl₄)

-

Magnesium chloride (MgCl₂) (anhydrous)

-

9,9-bis(methoxymethyl)fluorene (internal donor)

-

-

Cocatalyst: Triethylaluminum (TEAl) (solution in heptane, e.g., 1.0 M)

-

Solvent: Anhydrous hexane or toluene

-

Quenching Agent: Acidified ethanol (e.g., 5% HCl in ethanol)

-

Inert Gas: High-purity nitrogen or argon

Catalyst Preparation (Supported Ziegler-Natta Catalyst)

The following is a general procedure for the preparation of a supported Ziegler-Natta catalyst.

-

Support Preparation: Anhydrous MgCl₂ is ball-milled to increase its surface area.

-

Impregnation: The activated MgCl₂ is suspended in anhydrous hexane under an inert atmosphere. A solution of the internal donor, 9,9-bis(methoxymethyl)fluorene, in hexane is added.

-

Titanation: A solution of TiCl₄ in hexane is added dropwise to the stirred suspension at room temperature. The mixture is then heated (e.g., to 60-80 °C) and stirred for several hours.

-

Washing: The solid catalyst is allowed to settle, and the supernatant is decanted. The catalyst is washed multiple times with anhydrous hexane to remove unreacted TiCl₄ and other soluble byproducts.

-

Drying: The final catalyst is dried under a stream of inert gas or in a vacuum to yield a free-flowing powder.

Polymerization of this compound

-

Reactor Setup: A glass reactor equipped with a mechanical stirrer, a temperature controller, and an inert gas inlet/outlet is thoroughly dried and purged with inert gas.

-

Solvent and Cocatalyst Addition: Anhydrous hexane (or toluene) is added to the reactor, followed by the triethylaluminum solution.

-

Monomer Addition: The purified this compound is added to the reactor.

-

Initiation: The prepared Ziegler-Natta catalyst is suspended in a small amount of anhydrous hexane and injected into the reactor to initiate the polymerization.

-

Polymerization: The reaction mixture is stirred at a constant temperature (e.g., 50-80 °C) for the desired reaction time (e.g., 1-4 hours).

-

Termination: The polymerization is terminated by adding an excess of the quenching agent (acidified ethanol).

-

Product Isolation: The polymer precipitates upon addition of the quenching agent. The solid polymer is collected by filtration, washed thoroughly with ethanol and water, and then dried in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Mandatory Visualizations

Caption: Experimental workflow for the Ziegler-Natta polymerization of this compound.

Caption: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization.

Characterization of the Polymer

The resulting polymer can be characterized by various techniques to determine its structure, molecular weight, and thermal properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the polymer structure and identify the presence of pendant vinyl groups. The characteristic signals for the protons of a terminal vinyl group are expected around 4.9 ppm (-C=CH₂) and 5.8 ppm (-CH=CH₂).[3]

-

¹³C NMR: To provide detailed information about the polymer microstructure, including the extent of cyclization and the nature of the repeating units.

-

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as C=C stretching of the pendant vinyl groups.

-

Differential Scanning Calorimetry (DSC): To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting point (Tm).

Safety Precautions

-

Ziegler-Natta catalysts and cocatalysts, particularly organoaluminum compounds like triethylaluminum, are highly pyrophoric and react violently with water and air. All manipulations must be carried out under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Titanium tetrachloride is corrosive and fumes in moist air, releasing HCl. It should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable and should be handled with care.

-

Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times.

References

Application Notes and Protocols for the Copolymerization of 2,8-Dimethyl-1,8-nonadiene

Therefore, this document provides a generalized framework and foundational knowledge for researchers, scientists, and drug development professionals interested in investigating the copolymerization of 2,8-dimethyl-1,8-nonadiene. The following sections offer a general overview of diene copolymerization, a hypothetical experimental protocol that would need to be adapted and optimized, and a conceptual workflow.

General Introduction to Diene Copolymerization

Dienes are organic compounds containing two carbon-carbon double bonds. They are valuable monomers in polymer synthesis, leading to the formation of elastomers and other materials with unique properties. Copolymerization, the process of polymerizing two or more different monomers, allows for the tailoring of polymer properties to suit specific applications.

Non-conjugated dienes, such as 1,8-nonadiene and its derivatives, can undergo cyclopolymerization, where the propagation step involves an intramolecular cyclization followed by intermolecular chain growth. This process can lead to polymers with cyclic repeating units in the main chain, which can significantly influence the polymer's thermal and mechanical properties. The presence of methyl groups on the double bonds of this compound would be expected to influence its reactivity and the properties of the resulting copolymers.

Hypothetical Experimental Protocol for Copolymerization

The following is a generalized, hypothetical protocol for the copolymerization of this compound with a generic vinyl comonomer (e.g., styrene or an acrylate). This protocol is intended as a starting point and would require significant optimization and characterization.

1. Materials:

-

This compound (synthesis may be required if not commercially available)

-

Comonomer (e.g., styrene, methyl methacrylate), freshly distilled

-

Initiator (e.g., azobisisobutyronitrile (AIBN) for free radical polymerization, or an organometallic catalyst for coordination polymerization)

-

Anhydrous solvent (e.g., toluene, THF)

-

Quenching agent (e.g., methanol)

-

Precipitating solvent (e.g., methanol, ethanol)

2. Copolymerization Procedure (Free Radical Polymerization Example):

-

A reaction vessel (e.g., a Schlenk flask) is charged with a specific molar ratio of this compound and the chosen comonomer in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The desired amount of initiator (e.g., AIBN, typically 0.1-1 mol% with respect to the total monomers) is added to the solution.

-

The reaction mixture is heated to a specific temperature (e.g., 60-80 °C for AIBN) and stirred for a predetermined time to achieve the desired conversion.

-

The polymerization is terminated by cooling the reaction mixture and adding a quenching agent like methanol.

-

The resulting copolymer is isolated by precipitation in a non-solvent (e.g., pouring the reaction mixture into a large excess of cold methanol).

-

The precipitated polymer is collected by filtration, washed with the precipitating solvent, and dried under vacuum to a constant weight.

3. Characterization:

-

Conversion: Determined gravimetrically or by spectroscopic methods (e.g., ¹H NMR) by monitoring the disappearance of monomer peaks.

-

Copolymer Composition: Determined by spectroscopic techniques such as ¹H NMR or FTIR by integrating the signals corresponding to each monomer unit in the copolymer.

-

Molecular Weight and Molecular Weight Distribution (Đ): Determined by gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).

-

Thermal Properties: Glass transition temperature (Tg) and melting temperature (Tm) determined by differential scanning calorimetry (DSC). Thermal stability determined by thermogravimetric analysis (TGA).

-

Microstructure: The arrangement of monomer units and the presence of cyclic structures can be investigated using advanced NMR techniques (e.g., ¹³C NMR, DEPT, COSY).

Data Presentation

Due to the lack of experimental data in the literature, no quantitative data tables can be presented. Should research be undertaken, the following tables would be appropriate for summarizing the findings:

Table 1: Copolymerization of this compound (M₁) with Comonomer (M₂)

| Entry | [M₁]₀/[M₂]₀ | Initiator/Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) |

| 1 | ||||||

| 2 |

Table 2: Characterization of Copolymers

| Entry | F₁ (mol%)* | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Tg (°C) | Td,5% (°C)** |

| 1 | |||||

| 2 |

*F₁: Molar fraction of this compound in the copolymer. **Td,5%: Temperature at 5% weight loss.

Visualizations

The following diagrams illustrate the conceptual workflow for investigating the copolymerization of this compound.

Caption: General experimental workflow for copolymerization.

Caption: Logical relationship of copolymerization inputs and outputs.

Conclusion

The copolymerization of this compound represents an unexplored area within polymer science. The information provided here serves as a foundational guide for researchers wishing to pioneer studies in this area. Any investigation into this topic will require systematic experimental design, synthesis, and thorough characterization to elucidate the reactivity of this monomer and the properties of its copolymers. The potential for discovering novel materials with unique properties makes this an intriguing avenue for future research.

Application Notes and Protocols for Reactions of 2,8-Dimethyl-1,8-nonadiene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for reactions involving 2,8-dimethyl-1,8-nonadiene. The information is intended to guide researchers in the synthesis and modification of this versatile diene for applications in organic synthesis and materials science.

Introduction

This compound is a non-conjugated diene that serves as a valuable building block in organic synthesis. Its terminal double bonds are amenable to a variety of chemical transformations, including cyclization and polymerization reactions. This document focuses on a key transformation: the synthesis of this compound itself, which is a crucial first step for its further use.

Synthesis of this compound

A plausible synthetic route to this compound involves a Grignard reaction followed by dehydration. This approach builds the carbon skeleton and then introduces the terminal double bonds.

Experimental Protocol: Synthesis via Grignard Reaction and Dehydration

This protocol outlines a two-step synthesis of this compound. The first step involves the formation of a tertiary alcohol via a Grignard reaction, followed by an acid-catalyzed dehydration to yield the diene.

Step 1: Grignard Reaction to form 2,8-Dimethyl-2,8-nonanediol

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled. The entire apparatus is flame-dried under a stream of inert gas (e.g., argon or nitrogen) and allowed to cool to room temperature.

-

Grignard Reagent Formation: In the reaction flask, magnesium turnings (2.2 equivalents) are placed. A solution of methyl bromide or methyl iodide (2.2 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent (methylmagnesium bromide or iodide). The reaction is typically initiated by gentle warming.

-

Addition of Diethyl Adipate: Once the Grignard reagent formation is complete (as evidenced by the disappearance of most of the magnesium), a solution of diethyl adipate (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction and Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours and then gently refluxed for an additional hour to ensure complete reaction. The reaction is then cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Workup: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,8-dimethyl-2,8-nonanediol.

Step 2: Dehydration to form this compound

-

Reaction Setup: The crude 2,8-dimethyl-2,8-nonanediol is placed in a round-bottom flask equipped with a distillation apparatus.

-

Acid-catalyzed Dehydration: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the diol.

-

Distillation: The mixture is heated, and the product, this compound, is distilled from the reaction mixture as it is formed. The collection flask should be cooled in an ice bath.

-

Purification: The collected distillate is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous calcium chloride and can be further purified by fractional distillation.

Data Presentation

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (Relative) |

| Diethyl Adipate | 202.25 | 1.0 |

| Methyl Bromide/Iodide | 94.94 / 141.94 | 2.2 |

| Magnesium | 24.31 | 2.2 |

| 2,8-Dimethyl-2,8-nonanediol | 188.30 | - |

| This compound | 152.28 | - |

Note: Theoretical yields should be calculated based on the limiting reagent, which is typically diethyl adipate. Actual yields will vary depending on experimental conditions and purification efficiency.

Potential Reactions of this compound

Once synthesized, this compound can be used in a variety of reactions. Two prominent examples are Ring-Closing Metathesis (RCM) and the Diels-Alder reaction.

Ring-Closing Metathesis (RCM)

RCM is a powerful reaction for the formation of cyclic compounds. In the case of this compound, an intramolecular RCM reaction would lead to the formation of a seven-membered ring, 1,7-dimethylcycloheptene, and ethylene gas as a byproduct. This reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts.

Diels-Alder Reaction

The terminal double bonds of this compound can act as dienophiles in a Diels-Alder reaction. For example, reaction with a conjugated diene like 1,3-butadiene would result in a [4+2] cycloaddition product. The specific structure of the product would depend on which of the two double bonds of the nonadiene participates in the reaction.

Visualizations

Logical Workflow for the Synthesis of this compound

Caption: Workflow for the two-step synthesis of this compound.

Potential Ring-Closing Metathesis Reaction Pathway

Caption: Proposed pathway for the RCM of this compound.

Application Notes and Protocols for Metathesis Reactions of Dienes with Hindered Olefins

Introduction

Olefin metathesis is a powerful and versatile catalytic reaction for the formation of carbon-carbon double bonds. This technology has found broad applications in organic synthesis, polymer chemistry, and drug discovery. The reaction involves the scrambling of alkylidene groups between two olefin substrates, mediated by a transition metal carbene catalyst. Common types of metathesis reactions include Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ethenolysis.

Challenges in the Metathesis of 2,8-Dimethyl-1,8-nonadiene

The primary challenge in the metathesis of this compound is the steric bulk around the double bonds. The gem-dimethyl substitution significantly hinders the approach of the bulky metathesis catalyst to the olefin, which is a necessary step for the formation of the key metallacyclobutane intermediate. This steric hindrance can lead to very slow reaction rates or a complete lack of reactivity with standard metathesis catalysts and conditions.

To overcome these challenges, one might consider:

-

Use of more active catalysts: Second and third-generation Grubbs catalysts or Schrock catalysts, which are known for their higher activity, may be necessary.

-

Elevated temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.

-

Higher catalyst loading: A higher concentration of the catalyst may be required to achieve a reasonable reaction rate.

-

Longer reaction times: Due to the slow reaction kinetics, extended reaction times may be necessary.

Application Note 1: Ring-Closing Metathesis (RCM) of a Hindered Diene

Objective: To synthesize a substituted cyclopentene derivative via intramolecular ring-closing metathesis of a sterically hindered diene. The expected product from the RCM of this compound would be 1,1-dimethyl-2-isopropenylcyclopentane, however, due to the high steric hindrance, a more likely reaction for a related, less hindered diene is presented as a model.

Reaction Scheme:

Application Notes and Protocols for 2,8-Dimethyl-1,8-nonadiene

To the valued researcher, scientist, or drug development professional,

This document aims to provide comprehensive handling and storage procedures for 2,8-Dimethyl-1,8-nonadiene. However, a thorough search of available scientific literature and safety data repositories has revealed a significant lack of detailed public information regarding the specific handling protocols, quantitative safety data, and biological applications of this compound.

No specific Safety Data Sheet (SDS) for this compound could be located. The information presented herein is therefore based on general principles of chemical safety for structurally similar compounds and should be treated as a preliminary guideline. It is imperative that a comprehensive, substance-specific risk assessment is conducted by qualified personnel before handling this chemical.

General Compound Information

| Property | Value |

| Molecular Formula | C₁₁H₂₀ |

| Molar Mass | 152.28 g/mol |

| CAS Number | 20054-25-5 |

| Appearance | Not specified (likely a liquid) |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

| Density | Not specified |

| Vapor Pressure | Not specified |

Handling and Storage Procedures

Due to the absence of a specific SDS, the following protocols are based on best practices for handling volatile and potentially flammable organic compounds.

Personal Protective Equipment (PPE)

A standard PPE protocol should be followed to minimize exposure.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,8-Dimethyl-1,8-nonadiene

Disclaimer: Detailed, publicly available synthesis protocols for 2,8-Dimethyl-1,8-nonadiene are scarce. The following guide is based on general principles of organic synthesis for structurally similar dienes, primarily focusing on a plausible Wittig reaction approach. Researchers should adapt these guidelines based on their specific experimental observations and analytical data.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and effective method for the synthesis of terminal alkenes like this compound is the Wittig reaction. This involves the reaction of a phosphorus ylide with a ketone. For this specific target molecule, a symmetrical diketone, 1,7-heptanedione, could be reacted with methylenetriphenylphosphorane.

Q2: I am observing a low yield in my Wittig reaction. What are the potential causes?

Low yields in a Wittig reaction can stem from several factors:

-

Inefficient Ylide Formation: The phosphorus ylide is typically generated in situ using a strong base. Incomplete deprotonation of the phosphonium salt will lead to a lower concentration of the active nucleophile.

-

Steric Hindrance: While 1,7-heptanedione is not exceptionally hindered, bulky substituents on the phosphonium salt or the ketone can slow down the reaction.

-

Side Reactions: The ylide is a strong base and can participate in side reactions, such as enolization of the ketone starting material.

-

Moisture and Air Sensitivity: The ylides are sensitive to water and oxygen. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

-

Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote side reactions.

Q3: How can I minimize the formation of triphenylphosphine oxide byproduct?

Triphenylphosphine oxide is an unavoidable stoichiometric byproduct of the Wittig reaction. The focus should be on its efficient removal during the workup and purification stages. It can often be removed by crystallization or column chromatography.

Q4: What are the best practices for purifying the final product, this compound?

Purification of the crude product is typically achieved through flash column chromatography on silica gel. A non-polar eluent system, such as hexanes or a low-polarity mixture of hexanes and ethyl acetate, is generally effective. The purity of the fractions should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Reaction does not start (no color change upon ylide formation or no consumption of starting material) | 1. Inactive base for ylide generation.2. Wet solvent or glassware.3. Poor quality phosphonium salt. | 1. Use a freshly opened or properly stored strong base (e.g., n-butyllithium, sodium hydride).2. Ensure all glassware is oven-dried and the solvent is anhydrous. Perform the reaction under an inert atmosphere.3. Use a freshly prepared or properly stored phosphonium salt. |

| Low yield of this compound | 1. Incomplete reaction.2. Ylide decomposition.3. Competing enolization of the ketone. | 1. Increase reaction time or temperature. Monitor reaction progress by TLC or GC.2. Maintain a strict inert atmosphere and use anhydrous solvents.3. Add the ketone slowly to the ylide solution at a low temperature to favor nucleophilic addition over enolization. |

| Presence of starting diketone in the final product | Incomplete reaction. | Increase the molar excess of the Wittig reagent. Ensure efficient stirring and adequate reaction time. |

| Formation of multiple unidentified byproducts | 1. Reaction temperature is too high.2. Presence of impurities in starting materials. | 1. Run the reaction at a lower temperature.2. Purify starting materials before use. |

Experimental Protocol: Wittig Synthesis of this compound (Hypothetical)

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

1,7-Heptanedione

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (2.2 equivalents).

-

Suspend the salt in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (2.1 equivalents) dropwise via the dropping funnel over 30 minutes. The formation of the orange-red ylide should be observed.

-

Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

-

-

Wittig Reaction:

-

Dissolve 1,7-heptanedione (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the ylide solution back to 0 °C.

-

Slowly add the solution of 1,7-heptanedione to the ylide solution dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel using hexanes as the eluent to isolate this compound.

-

Visualizations

Caption: Workflow for the Wittig synthesis of this compound.

Caption: Troubleshooting logic for low yield in the synthesis.

Technical Support Center: Purification of 2,8-Dimethyl-1,8-nonadiene by Distillation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,8-Dimethyl-1,8-nonadiene by distillation.

Troubleshooting Guide

Distillation of this compound can present challenges due to its high boiling point and propensity for polymerization. This guide addresses common issues encountered during the purification process.

| Problem | Potential Cause | Recommended Solution |

| No Distillate Collected | - Vacuum leak: The system is not reaching a low enough pressure to reduce the boiling point sufficiently. | - Check all glassware for cracks or chips. - Ensure all joints are properly greased and sealed. - Verify the vacuum pump is functioning correctly and pulling a deep enough vacuum. |

| - Insufficient heating: The distillation pot is not reaching the required temperature for vaporization at the applied pressure. | - Increase the heating mantle temperature gradually. - Ensure the heating mantle is in good contact with the distillation flask. - Use an appropriate heating fluid (e.g., silicone oil) for even heat distribution. | |

| - Thermometer placement: The thermometer bulb is not positioned correctly to measure the temperature of the vapor that is distilling. | - Position the top of the thermometer bulb level with the bottom of the sidearm of the distillation head. | |

| Bumping/Uncontrolled Boiling | - Lack of boiling chips or stir bar: No nucleation sites for smooth boiling. | - Add a magnetic stir bar to the distillation flask before starting the distillation. Boiling chips are not effective under vacuum. |

| - Heating too rapidly: The liquid is being superheated, leading to sudden, violent boiling. | - Heat the distillation flask gradually to allow for smooth boiling. | |

| Product is Yellowish or Viscous | - Polymerization: The diene is polymerizing at the distillation temperature. | - Utilize vacuum distillation: Lowering the pressure reduces the boiling point and minimizes thermal stress on the compound.[1] - Add a polymerization inhibitor: Introduce a radical scavenger such as 4-tert-butylcatechol (TBC) or hydroquinone to the crude material before distillation.[2] - Maintain the lowest possible distillation temperature: Use the highest vacuum your system can achieve to keep the temperature down. |

| - Presence of impurities: Side-products from the synthesis may be co-distilling. | - If the impurity has a significantly different boiling point, fractional distillation may be necessary. | |

| Pressure Fluctuations | - Inconsistent vacuum source: The vacuum pump is not providing a steady vacuum. | - Check the vacuum pump for any issues. - Ensure the vacuum tubing is not collapsing. |

| - Leaks in the system: Air is intermittently entering the distillation apparatus. | - Re-check all seals and connections for leaks. |

Frequently Asked Questions (FAQs)

Q1: What is the recommended distillation method for purifying this compound?

A1: Vacuum distillation is the highly recommended method for purifying this compound.[1] Its estimated atmospheric boiling point is between 171-187°C, and distillation at this temperature can lead to thermal decomposition and polymerization.[1] By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient purification.

Q2: My this compound is polymerizing in the distillation flask. How can I prevent this?

A2: Polymerization is a common issue with dienes, especially at elevated temperatures. To prevent this, you should:

-

Use a polymerization inhibitor: Adding a small amount of a radical scavenger like 4-tert-butylcatechol (TBC) or hydroquinone to the crude this compound before starting the distillation can effectively inhibit polymerization.[2]

-

Lower the distillation temperature: Employing a high vacuum will significantly lower the boiling point, reducing the likelihood of thermally induced polymerization.

Q3: What are the potential impurities I should be aware of when purifying this compound?

A3: The impurities will largely depend on the synthetic route used. If a Grignard reaction was employed in the synthesis, potential impurities could include:

-

Biphenyl-type compounds: Formed from the coupling of Grignard reagents.

-

Unreacted starting materials: Such as bromobenzene or other alkyl halides.

-

Solvents: High-boiling point solvents used in the reaction or workup.

Fractional distillation under vacuum may be necessary to separate these impurities if their boiling points are close to that of the desired product.

Q4: What is the expected boiling point of this compound under vacuum?

A4: The exact boiling point will depend on the pressure achieved. The following table provides estimated boiling points at different pressures.

| Pressure (mmHg) | Estimated Boiling Point (°C) |

| 760 | 171 - 187 |

| 100 | ~120 - 135 |

| 50 | ~105 - 120 |

| 10 | ~75 - 90 |

Note: These are estimated values and may vary depending on the accuracy of the pressure measurement and the purity of the compound.

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines a general procedure for the vacuum distillation of this compound.

Materials:

-

Crude this compound

-

Polymerization inhibitor (e.g., 4-tert-butylcatechol)

-

Round-bottom flask

-

Short-path distillation head

-

Thermometer

-

Condenser

-

Receiving flask(s)

-

Magnetic stir bar and stir plate

-

Heating mantle

-

Vacuum pump

-

Cold trap

-

Vacuum grease

-

Clamps and stands

Procedure:

-

Preparation:

-

Ensure all glassware is clean, dry, and free of cracks.

-

Add the crude this compound and a magnetic stir bar to the round-bottom flask.

-

Add a small amount of polymerization inhibitor (e.g., a few crystals of 4-tert-butylcatechol).

-

-

Apparatus Assembly:

-

Assemble the vacuum distillation apparatus as shown in the workflow diagram below.

-

Apply a thin layer of vacuum grease to all ground-glass joints to ensure a good seal.

-

Securely clamp the apparatus.

-

Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from volatile substances.

-

-

Distillation:

-

Turn on the condenser cooling water.

-

Start the magnetic stirrer.

-

Turn on the vacuum pump and allow the system to reach the desired pressure.

-

Once a stable vacuum is achieved, begin to heat the distillation flask gently with the heating mantle.

-

Observe the distillation, noting the temperature at which the first drops of distillate are collected in the receiving flask. This is the boiling point at the recorded pressure.

-

Collect the main fraction over a stable temperature range. It may be necessary to collect a forerun fraction containing more volatile impurities.

-

-